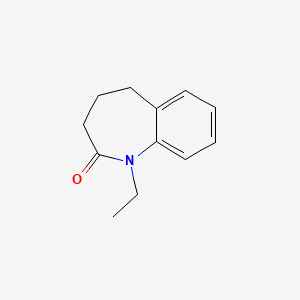

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

描述

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions

One effective approach to synthesizing 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves the use of N-acyl-N-ethylaniline. The process begins with the preparation of N-acyl-N-ethylaniline from N-ethylaniline. This intermediate is then subjected to intramolecular alkylation at the ortho position of the aromatic ring under Friedel–Crafts conditions . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

科学研究应用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders. The structural features of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one allow for modifications that enhance its therapeutic efficacy. Its derivatives are being investigated for their potential to act on neurotransmitter systems involved in mood regulation and anxiety disorders .

Neuroscience Research

In neuroscience, this compound is utilized to study receptor interactions in the brain. Research has shown that it can help elucidate mechanisms underlying mood disorders and anxiety. By understanding these interactions, scientists aim to develop improved treatments for conditions like depression and generalized anxiety disorder . The compound's ability to influence serotonin receptors is particularly noteworthy as it may lead to advancements in pharmacological therapies for central nervous system disorders .

Organic Synthesis

This compound is employed as a building block in organic chemistry. It facilitates the construction of complex molecules that have potential applications in drug discovery and development. Its versatility as an intermediate allows chemists to explore new synthetic pathways and create novel compounds with desired biological activities .

Material Science

The unique properties of this compound make it suitable for developing new materials with specific electrical or optical characteristics. Such materials can be applied in electronics and photonics, where the demand for innovative materials is ever-increasing. Research into its material properties could lead to advancements in device technology and performance .

Biochemical Studies

In biochemical research, this compound is utilized to examine enzyme interactions and metabolic pathways. These studies provide insights into cellular processes and can lead to significant advancements in biochemistry and molecular biology. The compound's role in enzyme kinetics and metabolic regulation is an area of active investigation .

Case Study 1: Neuropharmacological Applications

A study focused on the neuropharmacological effects of derivatives of this compound demonstrated its potential as a serotonin receptor agonist. This research indicated that modifications to the compound could enhance its binding affinity to serotonin receptors, suggesting avenues for developing new antidepressants .

Case Study 2: Organic Synthesis Innovations

Research conducted on the synthetic applications of this compound highlighted its effectiveness in creating complex heterocyclic structures. This work has led to the discovery of several novel compounds with promising biological activities, showcasing the compound's utility as a versatile synthetic intermediate .

作用机制

The mechanism of action of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

相似化合物的比较

Similar Compounds

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A similar compound with a hydrogen atom instead of an ethyl group at the nitrogen position.

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A derivative with a bromine atom at the 3-position of the benzazepine ring.

Uniqueness

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the nitrogen position can enhance its lipophilicity and potentially improve its pharmacokinetic properties .

生物活性

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 3649-12-5) is a compound belonging to the benzazepine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- LogP : 2.44 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 20.31 Ų

These properties suggest that the compound may have suitable characteristics for crossing biological membranes, which is crucial for its biological activity.

Acetylcholinesterase Inhibition

One of the significant biological activities attributed to this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are of particular interest in treating neurodegenerative diseases such as Alzheimer's disease.

A study demonstrated that derivatives of benzazepine compounds exhibited AChE inhibitory activity. For instance, a related compound showed an IC₅₀ value of 27.79 nM against AChE from electric eel, indicating high potency compared to standard inhibitors like galantamine .

Neuroprotective Effects

Research indicates that benzazepine derivatives can exhibit neuroprotective effects. In vitro studies have shown that these compounds can reduce neurotoxicity and promote neuronal survival under stress conditions. This suggests a potential role in neuroprotection and cognitive enhancement .

Study on AChE Inhibition

In a comparative study involving various derivatives of benzazepine compounds, one specific derivative exhibited an IC₅₀ value significantly lower than that of galantamine (IC₅₀ = 1.92 µM), showcasing the potential of these compounds in developing new therapeutic agents for Alzheimer's disease .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of different concentrations of a related benzazepine compound using the MTT assay. The results indicated that at concentrations below 50 µM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its effects primarily involves the inhibition of AChE activity. The binding interactions between the compound and the enzyme's active site facilitate this inhibition. Molecular docking studies have suggested that these compounds form stable complexes with AChE, leading to prolonged acetylcholine availability at synapses .

Summary of Biological Activities

属性

IUPAC Name |

1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDSBKHGQYOLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。